molecular formula C26H24N2O5S B14670834 4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole CAS No. 41503-58-6

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole

Cat. No.: B14670834
CAS No.: 41503-58-6
M. Wt: 476.5 g/mol
InChI Key: YWXXFCTUEZUPQE-UHFFFAOYSA-M
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Description

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole is a complex organic compound that features both sulfonate and benzoxazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfonating agents like sulfur trioxide or chlorosulfonic acid, and various catalysts to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high temperatures and pressures to drive the reactions to completion .

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole exerts its effects involves interactions with various molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonate group can interact with cellular proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium: Similar in structure but contains a sulfur atom instead of oxygen.

    3-ethyl-2-methyl-1,3-benzothiazol-3-ium: Contains an ethyl group instead of a methyl group.

    4-methylbenzenesulfonamide: Similar sulfonate group but lacks the benzoxazole moiety

Uniqueness

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole is unique due to its combination of sulfonate and benzoxazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

41503-58-6

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole

InChI

InChI=1S/C19H17N2O2.C7H8O3S/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

YWXXFCTUEZUPQE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C

Origin of Product

United States

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